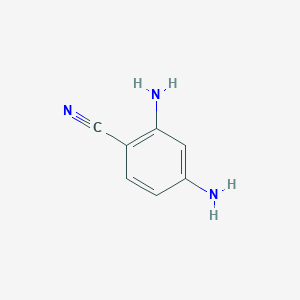

2,4-Diaminobenzonitrile

Description

Contextualization of 2,4-Diaminobenzonitrile within Aromatic Diamine and Nitrile Chemistry

This compound is an organic compound characterized by a benzene (B151609) ring substituted with two amino (-NH₂) groups at the 2 and 4 positions and a nitrile (-CN) group at the 1 position. This structure places it within the class of aromatic diamines and nitriles, compounds that serve as fundamental building blocks in organic synthesis. The presence of both nucleophilic amino groups and an electron-withdrawing nitrile group on the aromatic ring imparts a unique reactivity profile to the molecule. The amino groups can participate in nucleophilic attacks and form hydrogen bonds, while the nitrile group influences the molecule's electronic properties and can undergo various chemical transformations. The relative positioning of these functional groups is critical; the separation of the amino groups in the 2,4-isomer favors linear polymerization reactions, in contrast to its 3,4-isomer, which is more prone to cyclization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37705-82-1 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Melting Point | 105 °C (recrystallized from benzene) prepchem.com |

| Appearance | Solid |

Historical Trajectories and Milestones in this compound Research

Early research into this compound was significantly driven by the field of polymer chemistry. A notable milestone is documented in a 1980 patent, which detailed the use of this compound for preparing deep curable polymers containing heterocyclic ring systems, such as isoindoloquinazolinedione. nasa.govnasa.gov This work, associated with NASA, highlighted the compound's utility in creating novel cyanoimide polymers by reacting it with a dianhydride. nasa.gov The resulting polymers were recognized for their potential to form materials with excellent thermal and oxidative stability. nasa.gov

The synthesis of this compound has been established through various methods. A common and historically significant laboratory-scale synthesis involves the reduction of 2,4-dinitrobenzonitrile (B1296554). prepchem.com One detailed procedure utilizes stannous chloride dihydrate and concentrated hydrochloric acid in ethanol (B145695) to reduce the nitro groups to amino groups, yielding the final product after purification. prepchem.com This method reports a yield of 70%. prepchem.com

Table 2: Example Synthesis of this compound

| Reactant | Reagents | Conditions | Yield |

|---|

Current Research Landscape and Emerging Trends for this compound

The primary application of this compound remains in polymer science. It serves as a key monomer for the synthesis of high-performance polymers like polyimides and polyamide-imides. These materials are valued for their thermal stability, making them suitable for applications such as insulators and coatings.

Beyond polymer chemistry, research is exploring the broader utility of this compound and its derivatives. There is growing interest in its potential biological activities, with studies investigating its antimicrobial and anticancer properties. It is also utilized as an intermediate in the production of dyes and pigments.

A significant trend in the synthesis of diaminobenzonitrile derivatives is the adoption of modern techniques to improve efficiency and yield. For instance, research has demonstrated that controlled microwave heating can accelerate the synthesis of polysubstituted diaminobenzonitriles from precursors like 1,1,3-tricyano-2-aminopropionitrile and nitroolefins. research-nexus.net This method offers a more streamlined and efficient alternative to traditional heating, which is advantageous for both research and industrial applications in medicinal chemistry and materials science. research-nexus.net Furthermore, this compound is used in reductive coupling reactions with other nitriles, catalyzed by rhodium phosphide, to produce substituted benzimidazoles with near-quantitative yields.

Significance and Delimitation of Research Objectives for this compound Studies

The significance of this compound in research stems from its specific molecular architecture. The spatial arrangement of its functional groups largely dictates its chemical behavior and, consequently, its applications. A key research objective is to exploit this structure for the rational design of materials with desired properties.

A critical aspect that delimits research objectives is the compound's positional isomerism. The properties and reactivity of this compound are distinct from its isomers, such as 3,4-Diaminobenzonitrile (B14204).

Table 3: Comparison of 2,4- and 3,4-Diaminobenzonitrile Isomers

| Feature | This compound | 3,4-Diaminobenzonitrile |

|---|---|---|

| Amino Group Position | Separated by a carbon atom (meta- and para- to nitrile) | Adjacent (ortho- to each other) |

| Primary Reactivity | Favors linear polymerization due to steric separation of amino groups. | Readily undergoes cyclization to form heterocycles like benzimidazoles. nih.gov |

| Key Applications | Production of thermally stable polyimide films. | Precursor for benzimidazole (B57391) derivatives and inhibitors of transcription factors like HOXA9. nih.gov |

| Electronic Effects | The nitrile group withdraws electrons, stabilizing intermediates in polymer formation. | The nitrile group enhances conjugation in the resulting heterocyclic systems. |

This comparison underscores the importance of substituent positioning in defining the chemical utility of diaminobenzonitriles. Research on the 2,4-isomer is therefore specifically focused on applications that leverage its capacity for linear chain extension, primarily in the field of high-performance polymers. In contrast, studies involving the 3,4-isomer often target the synthesis of complex heterocyclic molecules for applications in medicinal chemistry, such as corrosion inhibitors and pharmaceutical intermediates. wu.ac.thnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,4-diaminobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWQSEMOMSWTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Optimization for 2,4 Diaminobenzonitrile

Established Reaction Pathways for 2,4-Diaminobenzonitrile Synthesis

Traditional methods for synthesizing this compound primarily involve the reduction of nitro-precursors or the amination of halogenated derivatives. These pathways, while effective, often necessitate harsh reaction conditions and generate significant waste.

Catalytic Hydrogenation of Nitro-Precursors to this compound

A common route to this compound involves the reduction of 2,4-dinitrobenzonitrile (B1296554). prepchem.com This precursor is typically synthesized from 2,4-dinitrobenzoic acid and benzenesulfonamide. prepchem.com The reduction of the dinitro compound to the corresponding diamine can be achieved using various reducing agents, with catalytic hydrogenation being a prevalent method.

Catalytic hydrogenation is a cornerstone of many industrial processes, particularly for the reduction of nitro groups to amino compounds. azom.com The choice of catalyst is critical to maximize reaction yield and minimize side reactions. azom.com For the hydrogenation of dinitrotoluene, a related reaction, transition metal oxide-supported platinum or palladium catalysts have shown high efficacy. mdpi.com While specific catalysts for 2,4-dinitrobenzonitrile hydrogenation are proprietary, the principles are transferable. The reaction mechanism for the catalytic hydrogenation of dinitrotoluene has been studied, revealing parallel pathways with consecutive steps. mdpi.com

Another established method utilizes stannous chloride dihydrate in the presence of concentrated hydrochloric acid and ethanol (B145695) to reduce 2,4-dinitrobenzonitrile, affording this compound in good yields. prepchem.com

Table 1: Comparison of Reagents for Nitro-Precursor Reduction

| Precursor | Reducing Agent | Catalyst/Conditions | Yield |

| 2,4-Dinitrobenzonitrile | Stannous chloride dihydrate | Concentrated HCl, Ethanol | 70% prepchem.com |

| 2,4-Dinitrobenzonitrile | Hydrogen | Metal Catalyst (e.g., Pd/C, Pt/C) | High (Specific data proprietary) azom.commdpi.com |

Amination Approaches Utilizing Halogenated Benzonitrile (B105546) Derivatives for this compound

An alternative synthetic strategy involves the amination of halogenated benzonitrile derivatives. This approach circumvents the use of highly energetic nitro compounds. For instance, 2-chloro-4-aminobenzonitrile can be synthesized from 2-chloro-4-nitrobenzonitrile (B1360291) by reduction with hydrazine (B178648) monohydrate. prepchem.com The resulting aminobenzonitrile can then potentially undergo a second amination step to yield this compound, although direct literature for this specific transformation is scarce.

The synthesis of halogenated precursors, such as 4-chloro-2-nitrobenzonitrile, can be achieved by reacting 2,5-dichloronitrobenzene with copper(I) cyanide. epo.org Similarly, 2-fluoro-4-nitrobenzonitrile (B1302158) can be synthesized from 2-fluoro-4-nitroaniline (B181687) via a diazotization-bromination sequence followed by cyanation. google.com These halogenated intermediates are valuable for introducing the amino groups through nucleophilic aromatic substitution reactions.

Novel and Sustainable Synthetic Protocols for this compound

In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its analogues.

Green Chemistry Principles Applied to this compound Production

Green chemistry principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. mdpi.com For the synthesis of benzonitriles, a green route has been proposed using an ionic liquid as a recyclable agent, which simplifies the separation process. researchgate.net Another approach involves mechanochemical ball milling, an environmentally friendly method that can be used for various organic syntheses at ambient temperatures. rsc.orgsapub.org The use of bionanocatalysts, such as starch-supported copper ferrite, in multicomponent reactions also represents a significant step towards sustainable chemical production. nih.gov

Microwave-Assisted and Solvent-Free Syntheses of this compound Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products with reduced solvent usage. nih.govnih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including 2,4-diaminopyrimidine (B92962) derivatives and chromenopyridine derivatives bearing 2,4-diamino-3-carbonitrile moieties. nih.goveurekaselect.com

Solvent-free reactions, often facilitated by microwave irradiation or neat conditions, offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. researchgate.netnih.gov These methods have been employed for the synthesis of dihydropyrano[3,2-c]chromene derivatives and 4,4'-diaminotriphenylmethanes, demonstrating the broad applicability of this approach. nih.govsci-hub.box

Table 2: Overview of Sustainable Synthetic Methods for Related Compounds

| Method | Key Features | Example Application |

| Ionic Liquid Catalysis | Recyclable catalyst, simplified separation | Green synthesis of benzonitrile researchgate.net |

| Ball Milling | Solvent-free, ambient temperature | Synthesis of 2-amino-3-cyano-4H-pyran derivatives rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, less solvent | Synthesis of 2,4-diaminopyrimidine antibiotics nih.gov |

| Solvent-Free Synthesis | Eliminates solvent waste, often milder conditions | Synthesis of dihydropyrano[3,2-c]chromene derivatives nih.gov |

Mechanistic Elucidation of Key Steps in this compound Synthesis

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes. The catalytic hydrogenation of nitroarenes, a key step in one of the established pathways, proceeds through a complex network of intermediates. azom.com Studies on the hydrogenation of 2,4-dinitrotoluene (B133949) have shown that the reaction can proceed through two parallel pathways involving consecutive reaction steps. mdpi.com The mechanism involves the stepwise reduction of the two nitro groups, with the formation of nitroso and hydroxylamino intermediates.

In the case of amination of halogenated benzonitriles, the reaction typically proceeds via a nucleophilic aromatic substitution mechanism. The feasibility and rate of this reaction are influenced by the nature of the halogen, the position of the activating and directing groups on the aromatic ring, and the reaction conditions.

The mechanisms of novel synthetic methods are also an active area of research. For instance, in multicomponent reactions leading to complex heterocyclic systems, the reaction often proceeds through a cascade of intermediates, with the precise pathway depending on the specific reactants and catalysts used. semanticscholar.org

Chemical Reactivity and Derivatization Strategies of 2,4 Diaminobenzonitrile

Reactions Involving the Aromatic Core of 2,4-Diaminobenzonitrile

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its substituents. The two amino groups are potent activating groups, directing electrophilic attack to the ortho and para positions. Conversely, the nitrile group is a deactivating group, favoring meta substitution. The interplay of these competing electronic effects governs the regioselectivity of reactions on the aromatic core.

Electrophilic Aromatic Substitution Reactions on this compound

The high electron density of the aromatic ring, a consequence of the two activating amino groups, renders this compound highly susceptible to electrophilic aromatic substitution. The directing influence of the amino groups (ortho- and para-directing) and the nitrile group (meta-directing) results in a predictable pattern of substitution. The positions ortho to the amino groups (positions 3 and 5) and para to the 2-amino group (position 5) are activated, while the position meta to the nitrile group (position 5) is also favored by the nitrile's directing effect. Consequently, electrophilic substitution is strongly directed to the 5-position.

Sulfonation: The sulfonation of m-phenylenediamine, a closely related compound, with sulfur trioxide or fuming sulfuric acid yields 2,4-diaminobenzenesulfonic acid, where the sulfonic acid group is introduced at the position para to one amino group and ortho to the other. scirp.orgscirp.orggoogle.com This suggests that the sulfonation of this compound would similarly occur at the 5-position.

| Electrophile | Reagent | Product | Reference |

| SO₃ | Fuming Sulfuric Acid | 2,4-Diamino-5-cyanobenzenesulfonic acid (predicted) | scirp.orgscirp.orggoogle.com |

Investigations into Directed Ortho Metalation for Further Functionalization of this compound

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, both the amino groups and the nitrile group have the potential to act as DMGs. Generally, the amino group is a stronger directing group than the nitrile moiety. In situations with meta-oriented directing groups, lithiation typically occurs at the position between them. baranlab.org For this compound, this would correspond to the 3-position. The cooperative effect of the two amino groups could further enhance the acidity of the proton at this position, making it the most likely site for deprotonation by a strong base like n-butyllithium. Subsequent reaction with an electrophile would then introduce a substituent at the 3-position.

Transformations of the Nitrile Functional Group in this compound

The nitrile group of this compound is a versatile functional handle, amenable to a variety of transformations that lead to other nitrogen-containing functionalities.

Conversion to Amidines and Related Nitrogen-Containing Functionalities

The conversion of nitriles to amidines is a valuable transformation in medicinal chemistry. This can be achieved through various methods, including the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form an imidate, followed by reaction with ammonia (B1221849) or an amine. A more direct approach involves the reaction of the nitrile with a lithium amide or by using metal catalysts. While a specific synthesis of 2,4-diaminobenzamidine from this compound is not explicitly detailed in the provided search results, the synthesis of 4-aminobenzamidine (B1203292) from 4-aminobenzonitrile (B131773) is well-documented and can serve as a model. For instance, 4-aminobenzonitrile can be converted to its corresponding amidine hydrochloride. chemicalbook.comchemicalbook.comgoogle.comgoogle.com A plausible route for the synthesis of 2,4-diaminobenzamidine would involve the reaction of this compound with a suitable aminating agent, likely under conditions that are mild enough to avoid side reactions with the amino groups on the aromatic ring.

Hydrolysis and Amidation Reactions of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or partially hydrolyzed to a primary amide under acidic or basic conditions. libretexts.orgyoutube.com The presence of the electron-donating amino groups on the aromatic ring may influence the rate of hydrolysis. Alkaline hydrolysis of nitriles is a common method for their conversion to amides. arkat-usa.org However, forcing conditions can lead to the formation of the corresponding carboxylic acid. researchgate.netresearchgate.net The synthesis of amides from nitriles can also be achieved under neutral conditions using transition metal catalysts. orgsyn.org

Hydrolysis to 2,4-Diaminobenzoic Acid: Acid- or base-catalyzed hydrolysis of this compound would be expected to yield 2,4-diaminobenzoic acid. This reaction typically requires heating with an aqueous acid or base.

Conversion to 2,4-Diaminobenzamide: Selective partial hydrolysis to the amide, 2,4-diaminobenzamide, can be challenging as the amide is also susceptible to hydrolysis to the carboxylic acid. Milder reaction conditions or specific catalytic systems are often employed to favor the formation of the amide. For example, the use of hydrogen peroxide in the presence of a base can facilitate the conversion of nitriles to amides. google.com

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems.

[3+2] Cycloaddition: One of the most common cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by Lewis acids or transition metals. researchgate.net The electron-donating amino groups in this compound would increase the electron density on the nitrile group, which could affect its reactivity in such cycloadditions. This reaction provides a direct route to 5-(2,4-diaminophenyl)tetrazole, a potentially valuable scaffold in medicinal chemistry.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com While alkenes and alkynes are the most common dienophiles, nitriles can also participate, although they are generally less reactive and often require activation by an electron-withdrawing group or a Lewis acid. The electron-rich nature of the nitrile in this compound, due to the two amino groups, would likely make it a poor dienophile in a normal-electron-demand Diels-Alder reaction. For the nitrile to act as a dienophile, the reaction would likely require an electron-rich diene and potentially Lewis acid catalysis to lower the energy of the nitrile's LUMO. There are no specific reports of this compound participating in Diels-Alder reactions in the provided search results.

Reactivity of the Amino Functional Groups in this compound

The presence of two amino groups and a nitrile functional group on the benzene ring of this compound imparts a versatile chemical reactivity to the molecule. The amino groups, in particular, are nucleophilic and can participate in a variety of chemical transformations.

The amino groups of this compound can undergo acylation, alkylation, and sulfonylation reactions.

Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is a common strategy to protect the amino groups or to introduce specific acyl moieties for further functionalization.

Alkylation of the amino groups can be achieved using alkyl halides. nih.gov However, regioselectivity can be a challenge, as the reaction can potentially occur at either of the two amino groups, and over-alkylation to form secondary or tertiary amines is also possible. nih.govnih.govresearchgate.net The specific conditions, including the choice of base and solvent, can influence the outcome of the alkylation reaction. nih.govdigitellinc.com For instance, cesium bicarbonate has been used as a base to achieve regioselective alkylation of similar dihydroxy compounds. nih.govresearchgate.net

Sulfonamide derivatization is accomplished by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of sulfonamides, which are an important class of compounds in medicinal chemistry. nih.govsciencepub.net Fluorescamine can be used as a precolumn derivatization reagent for the analysis of sulfonamides. nih.gov

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride / Anhydride (B1165640) | Amide |

| Alkylation | Alkyl halide | Amine (secondary/tertiary) |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

The primary aromatic amino groups of this compound can undergo diazotization. This reaction involves treating the compound with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.orgslideshare.netunacademy.com The resulting diazonium salt is a versatile intermediate that can participate in various subsequent coupling reactions. slideshare.net

These coupling reactions, often referred to as azo coupling, involve the reaction of the diazonium salt with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. slideshare.netlibretexts.org This reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. slideshare.net Azo compounds are known for their vibrant colors and are widely used as dyes. libretexts.org

The general mechanism for diazotization involves the formation of a nitrosonium ion, which then reacts with the amino group to form an N-nitrosamine. unacademy.com This is followed by protonation and dehydration to yield the diazonium ion.

The amino groups of this compound can react with carbonyl compounds such as aldehydes and ketones in what are known as condensation reactions. libretexts.orgpressbooks.pub These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form an imine (Schiff base). uomustansiriyah.edu.iq

This reactivity is fundamental in organic synthesis, allowing for the construction of larger molecules and the introduction of new functional groups. libretexts.org The reaction is often catalyzed by an acid or a base. uomustansiriyah.edu.iq The specific outcome of the reaction can depend on the nature of the carbonyl compound and the reaction conditions. For instance, condensation with dicarbonyl compounds can lead to the formation of heterocyclic structures.

Synthesis of Heterocyclic Compounds Incorporating this compound

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

While direct synthesis from this compound is a specific application, the general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. organic-chemistry.orgnih.govrsc.org This reaction leads to the formation of the five-membered imidazole (B134444) ring fused to the benzene ring. nih.govrsc.org Various catalysts and reaction conditions have been developed to promote this cyclization. organic-chemistry.orgrsc.org

Similarly, benzoxazoles are typically synthesized from o-aminophenols and aldehydes, carboxylic acids, or their derivatives. organic-chemistry.orgnih.govmdpi.comwjpsonline.com The reaction involves the formation of an intermediate Schiff base or amide, which then undergoes cyclization and dehydration to form the oxazole (B20620) ring fused to the benzene ring. nih.govmdpi.com

This compound can serve as a building block for the synthesis of quinazolines . For example, the reaction of 2-aminobenzonitrile (B23959) with carbon dioxide can lead to the formation of quinazoline-2,4(1H,3H)-dione. rsc.orgresearchgate.net Furthermore, cascade reductive cyclization of related nitro compounds can provide access to 2,4-diaminoquinazolines. nih.govdatapdf.com The synthesis of 2,3- and 2,4-disubstituted quinazolines can be achieved through various synthetic strategies, often involving the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles. researchgate.netderpharmachemica.com

The synthesis of more complex systems like isoindoloquinazolinediones can also be envisioned, potentially through multi-step reaction sequences involving this compound as a key starting material. The formation of such fused heterocyclic systems often relies on the strategic introduction of functional groups that can participate in intramolecular cyclization reactions.

| Heterocyclic System | General Precursors |

| Benzimidazole (B57391) | o-Phenylenediamine and Aldehyde/Carboxylic Acid |

| Benzoxazole | o-Aminophenol and Aldehyde/Carboxylic Acid |

| Quinazoline (B50416) | 2-Aminobenzonitrile, Anthranilic Acid Derivatives |

| Isoindoloquinazolinedione | Multi-step synthesis from functionalized precursors |

Pyrimidine (B1678525) and Triazine Ring Formations Utilizing this compound Derivatives

The unique arrangement of functional groups in this compound, featuring two nucleophilic amino groups and an electrophilic nitrile group on a benzene ring, makes it a versatile precursor for the synthesis of various heterocyclic systems. Specifically, these functionalities can be strategically employed in cyclization reactions to form fused pyrimidine and triazine rings.

Pyrimidine Ring Formation: The synthesis of pyrimidine rings typically involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg In the context of this compound, the molecule itself can act as the N-C-N source. The ortho-positioning of one amino group relative to the nitrile allows for intramolecular cyclization reactions with appropriate reagents to construct a fused pyrimidine ring, resulting in quinazoline derivatives. For instance, reaction with formamide (B127407) or dimethylformamide dimethyl acetal (B89532) (DMFDMA) can lead to the formation of 4-aminoquinazoline derivatives. The reaction proceeds through the initial formation of an amidine intermediate from one of the amino groups, followed by cyclization onto the nitrile.

Triazine Ring Formation: The nitrile group of this compound is a key functional group for the construction of 1,3,5-triazine (B166579) rings. One common method is the cyclotrimerization of nitriles, which can be catalyzed by various metal complexes or strong acids. chim.itresearchgate.net While the direct cyclotrimerization of this compound itself is less common, its derivatives can participate in such reactions.

A more prevalent approach involves the reaction of the nitrile group with dicyandiamide (B1669379). This reaction provides a direct route to 2,4-diamino-6-substituted-1,3,5-triazines. rsc.orgresearchgate.net The process involves the nucleophilic attack of dicyandiamide on the nitrile carbon of this compound, followed by cyclization to form the stable triazine ring. This synthesis can often be promoted by microwave irradiation, which offers advantages such as reduced reaction times and the use of fewer solvents, aligning with green chemistry principles. rsc.orgresearchgate.net The resulting molecule, 6-(2,4-diaminophenyl)-1,3,5-triazine-2,4-diamine, incorporates both the original diaminophenyl moiety and the newly formed diaminotriazine ring system.

Table 1: Heterocyclic Ring Formations from this compound

| Target Ring System | General Reaction Type | Co-reactant/Catalyst | Key Intermediate/Mechanism |

|---|---|---|---|

| Fused Pyrimidine (Quinazoline) | Intramolecular Cyclization | Formamide, DMFDMA | Formation of an amidine followed by nucleophilic attack on the nitrile group. |

| 1,3,5-Triazine | Cyclocondensation | Dicyandiamide | Nucleophilic addition of dicyandiamide to the nitrile group followed by cyclization. |

| 1,3,5-Triazine | Cyclotrimerization | Metal catalysts (e.g., Ti-complexes), strong acids | Catalytic trimerization of the nitrile functional group. |

Polymerization Reactions of this compound and its Derivatives

The bifunctional nature of this compound, possessing two reactive amine groups, allows it to serve as a valuable monomer in step-growth polymerization for the synthesis of high-performance polymers.

Formation of Polyimides and Polyamides

Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu The most common synthetic route is a two-step process involving the reaction of an aromatic diamine with an aromatic dianhydride. azom.comdakenchem.com In this process, this compound can act as the diamine monomer.

The first step is a polycondensation reaction, typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to form a soluble poly(amic acid) precursor. nasa.gov The nucleophilic amino groups of this compound attack the carbonyl carbons of the dianhydride, leading to ring-opening and the formation of the long-chain poly(amic acid). In the second step, this precursor is converted to the final polyimide through cyclodehydration (imidization), which can be achieved either by thermal treatment at high temperatures or by chemical methods using dehydrating agents. azom.com The presence of the nitrile group as a pendant functionality on the polymer backbone can impart unique properties, such as increased polarity and potential sites for subsequent cross-linking or modification.

Polyamides: Aromatic polyamides, or aramids, are another class of high-performance polymers synthesized through the polycondensation of aromatic diamines with aromatic diacid derivatives, most commonly diacid chlorides. nih.govyoutube.com this compound can be utilized as the diamine monomer in these reactions. The polymerization is typically a low-temperature solution polycondensation where the diamine is reacted with a stoichiometric amount of a diacid chloride in an amide-type solvent. The reaction is rapid and leads to the formation of a high molecular weight polyamide with the elimination of hydrogen chloride (HCl), which is neutralized by an acid acceptor. The resulting polyamides feature amide linkages in the polymer backbone and pendant nitrile groups, which can influence polymer solubility, chain packing, and thermal characteristics.

Table 2: Polymer Synthesis Utilizing this compound as a Monomer

| Polymer Type | Co-monomer Type | Polymerization Method | Key Linkage Formed | Pendant Functional Group |

|---|---|---|---|---|

| Polyimide | Aromatic Dianhydride | Two-step poly(amic acid) process | Imide | Nitrile (-CN) |

| Polyamide | Aromatic Diacid Chloride | Low-temperature solution polycondensation | Amide (-CO-NH-) | Nitrile (-CN) |

Synthesis of Conjugated Organic Polymers and Frameworks

The aromatic structure and electron-donating amino groups of this compound, combined with the electron-withdrawing nitrile group, make it an interesting building block for donor-acceptor (D-A) type conjugated materials. mdpi.com These materials are of significant interest for applications in organic electronics.

The synthesis of conjugated polymers often involves cross-coupling reactions such as Suzuki, Stille, or direct arylation polymerization (DAP). mdpi.comnih.gov To be used in these reactions, this compound typically requires prior functionalization. For example, the amino groups can be protected and the aromatic ring can be halogenated (e.g., brominated) to prepare a dibromo-monomer. This monomer can then be polymerized with a co-monomer containing boronic acid/ester groups (for Suzuki coupling) or organotin groups (for Stille coupling) to build a conjugated polymer backbone. The resulting D-A polymer would possess unique optoelectronic properties derived from the intramolecular charge transfer between the electron-rich diamino-substituted phenyl ring and the electron-deficient co-monomer units.

Furthermore, the rigid structure and multiple reactive sites of this compound and its derivatives make them suitable candidates for the construction of porous organic frameworks, such as covalent organic frameworks (COFs) or microporous organic polymers (MOPs). rsc.org By reacting a derivatized this compound monomer with complementary multi-topic linkers, a robust, porous, and crystalline framework can be assembled. The nitrile functionalities within the pores of such a framework could offer sites for post-synthetic modification or enhance the material's affinity for specific gases like carbon dioxide.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Diaminobenzonitrile and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. uobasrah.edu.iq By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of 2,4-Diaminobenzonitrile. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal the connectivity between neighboring protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the two amino groups. The protons on the benzene (B151609) ring (H-3, H-5, and H-6) form an AMX spin system. H-6, being ortho to the electron-donating C4-NH2 group, would appear most upfield. H-3, positioned between the C2-NH2 and the electron-withdrawing -CN group, would be downfield relative to H-5. The amino protons would appear as two separate broad singlets, the chemical shift of which can be sensitive to solvent and concentration.

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitrile carbon (C≡N) appears furthest downfield, while the carbons directly bonded to the electron-donating amino groups (C-2 and C-4) are shifted significantly upfield compared to unsubstituted benzene.

Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard substituent effects in DMSO-d₆.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-6 | ~7.25 | d | ³J(H6-H5) = ~8.5 |

| H-5 | ~6.15 | dd | ³J(H5-H6) = ~8.5, ⁴J(H5-H3) = ~2.2 |

| H-3 | ~6.30 | d | ⁴J(H3-H5) = ~2.2 |

| C4-NH₂ | ~5.90 | s (broad) | N/A |

| C2-NH₂ | ~5.40 | s (broad) | N/A |

Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard substituent effects in DMSO-d₆.

| Carbon | Predicted δ (ppm) |

|---|---|

| C1 (-CN) | ~95.0 |

| C2 (-NH₂) | ~152.0 |

| C3 | ~105.0 |

| C4 (-NH₂) | ~154.0 |

| C5 | ~103.0 |

| C6 | ~134.0 |

| C≡N | ~120.0 |

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. youtube.com For this compound, a COSY spectrum would show a cross-peak between the signal for H-5 and H-6, confirming their ortho relationship (³J coupling). A weaker cross-peak between H-5 and H-3 would confirm their meta relationship (⁴J coupling). emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons to the carbons to which they are directly attached (¹J C-H coupling). libretexts.org An HSQC or HMQC spectrum would show correlations between H-3 and C-3, H-5 and C-5, and H-6 and C-6, allowing for the definitive assignment of these carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J C-H coupling). youtube.comlibretexts.org This technique is particularly valuable for assigning quaternary (non-protonated) carbons.

Expected Key HMBC Correlations for this compound

| Proton | Correlates to Carbon(s) | Significance |

|---|---|---|

| H-6 | C-4, C-5, C-2, C≡N | Confirms assignments of C-4, C-2, and the nitrile carbon. |

| H-5 | C-1, C-3, C-4 | Confirms assignments of C-1 and C-3. |

| H-3 | C-1, C-2, C-4, C-5, C≡N | Provides extensive confirmation of the carbon backbone. |

| Amino Protons (-NH₂) | Adjacent carbons (e.g., C2-NH₂ to C-1, C-2, C-3) | Confirms the position of the amino groups on the ring. |

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes within molecules, such as conformational changes or chemical exchange, that occur on the NMR timescale. acs.orgvnu.edu.vn By recording spectra at different temperatures, it is possible to observe changes like peak broadening, sharpening, or the coalescence of separate signals into a single peak. researchgate.net

For this compound, VT-NMR could be employed to investigate several potential dynamic phenomena:

Amine Proton Exchange: The protons of the two -NH₂ groups can undergo chemical exchange with each other or with trace amounts of water in the solvent. At room temperature, this exchange can cause the signals to be broad. Cooling the sample would slow this exchange, potentially resulting in sharper signals. Conversely, heating could increase the exchange rate, leading to further broadening or coalescence.

Rotational Dynamics: While rotation around the C-N bonds of the amino groups is generally fast at room temperature, it is possible that hydrogen bonding or steric effects could create a measurable energy barrier. acs.org VT-NMR could be used to probe for such restricted rotation, which would manifest as changes in the linewidths of the aromatic protons adjacent to the amino groups as the temperature is varied.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uobasrah.edu.iq

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). frontagelab.com This precision allows for the determination of a unique elemental formula, distinguishing the compound from other molecules that may have the same nominal mass. nih.gov For this compound, with the molecular formula C₇H₇N₃, HRMS is critical for confirming its elemental composition. nih.govnih.govnist.govlabshake.com

Calculated Exact Mass for this compound

| Molecular Formula | Ion Species | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₇N₃ | [M]⁺˙ | 133.063997 |

| [M+H]⁺ | 134.071822 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.orgunt.edu This process provides valuable information about the molecule's structure by revealing its fragmentation pathways. nih.govwvu.edu

For this compound, the molecular ion ([M]⁺˙ at m/z 133) would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would be characteristic of the aminobenzonitrile structure. Key expected fragmentation pathways include:

Loss of Hydrogen Cyanide (HCN): A common fragmentation for aromatic nitriles is the elimination of a neutral HCN molecule, which would result in a fragment ion at m/z 106.

Loss of an Amino Radical (·NH₂): Cleavage of a C-N bond could lead to the loss of an amino radical, yielding a fragment at m/z 117.

Sequential Losses: Further fragmentation of the primary product ions can occur. For example, the ion at m/z 106 could subsequently lose another molecule of HCN or related fragments, which is characteristic of the breakdown of the aromatic ring structure.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Formula | Proposed Identity |

|---|---|---|

| 133 | [C₇H₇N₃]⁺˙ | Molecular Ion |

| 106 | [C₆H₆N₂]⁺˙ | [M - HCN]⁺˙ |

| 79 | [C₅H₃N]⁺˙ | [M - 2HCN]⁺˙ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide detailed information on the compound's functional groups and the subtle interactions that govern its molecular architecture.

Identification of Functional Groups and Hydrogen Bonding Interactions

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its primary amine (-NH₂), nitrile (-C≡N), and substituted benzene ring functional groups. The two primary amine groups give rise to distinct N-H stretching vibrations, typically observed as a pair of bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The nitrile group presents a sharp and intense absorption band for the C≡N stretching vibration, generally located in the 2260-2200 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region.

A crucial aspect of the vibrational spectrum of this compound is the evidence of hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N type can form between the amine hydrogen atoms of one molecule and the nitrogen atoms of either a nitrile or another amine group on an adjacent molecule. These interactions cause a broadening and a shift to lower frequencies (a redshift) of the N-H stretching bands. The presence of such hydrogen bonds is a key factor in the compound's solid-state packing and physical properties.

Analysis of Vibrational Modes and Molecular Fingerprints

Beyond simple functional group identification, a detailed analysis of the vibrational spectra allows for the assignment of specific normal modes of the molecule. Each of these 3N-6 modes (where N is the number of atoms) corresponds to a fundamental vibration of the molecular framework. While a complete assignment often requires computational support, such as Density Functional Theory (DFT) calculations, the key vibrational modes for this compound can be predicted.

The region of the IR spectrum below 1500 cm⁻¹ is known as the "fingerprint region." It contains a complex series of bands arising from bending, scissoring, wagging, and twisting motions of the functional groups, as well as skeletal vibrations of the aromatic ring. This region is unique to the molecule, serving as a "molecular fingerprint" for identification purposes. For this compound, this includes C-N stretching, N-H bending (scissoring), and various C-H in-plane and out-of-plane bending modes of the aromatic ring.

Table 1: Characteristic Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Appears as a doublet; broadens and shifts to lower frequency with H-bonding. |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Multiple weak to medium bands. |

| Nitrile C≡N Stretch | Nitrile (-C≡N) | 2260 - 2200 | Strong, sharp, and easily identifiable peak. |

| Aromatic C=C Stretch | Benzene Ring | 1620 - 1450 | Multiple bands of varying intensity. |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to strong absorption. |

| C-N Stretch | Aryl-Amine | 1340 - 1250 | |

| Aromatic C-H Out-of-Plane Bend | Benzene Ring | 900 - 675 | Pattern is characteristic of the substitution on the ring. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insight into the electronic structure and photophysical behavior of this compound, revealing how the arrangement of atoms and functional groups influences its interaction with ultraviolet and visible light.

Elucidation of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within its conjugated π-system. The molecule features two strong electron-donating amino groups and one electron-withdrawing nitrile group attached to the benzene ring. This "push-pull" configuration extends the conjugation and lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the absorption maxima (λmax) are shifted to longer wavelengths (bathochromic shift) compared to benzene or monosubstituted derivatives like aniline (B41778) or benzonitrile (B105546).

The primary absorptions are due to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital within the aromatic system. The presence of nitrogen atoms with lone pairs of electrons also allows for n → π* transitions, although these are typically weaker and may be obscured by the more intense π → π* bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Spectral Region | Characteristics |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 250 - 400 nm | High intensity; significantly red-shifted due to extensive conjugation and donor/acceptor groups. |

| n → π* | Non-bonding (N lone pair) → π* (LUMO) | > 300 nm | Low intensity; may be masked by the stronger π → π* transition. |

Photophysical Property Analysis of this compound-Based Chromophores

Molecules like this compound, which possess strong electron-donating and electron-accepting groups, are known to be effective chromophores. Upon absorption of light, they can form an excited state with significant Intramolecular Charge Transfer (ICT) character. In this ICT state, electron density is substantially shifted from the amino groups (donors) to the nitrile group (acceptor), creating a large excited-state dipole moment.

This ICT phenomenon is the foundation for the fluorescence properties of many related aminobenzonitriles. mpg.deresearchgate.net Molecules that can form a stable ICT state often exhibit fluorescence emission that is highly sensitive to the polarity of their environment. While specific fluorescence data for this compound is not detailed, its structural motifs suggest that it and its derivatives are promising candidates for the design of fluorescent probes and advanced materials whose optical properties can be tuned by modifying the molecular structure or the surrounding medium.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Representative Crystal Data for 3,4-Diaminobenzonitrile (B14204) (Isomer of the Title Compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.858 (3) |

| b (Å) | 10.536 (4) |

| c (Å) | 8.160 (3) |

| β (°) | 116.213 (12) |

| Volume (ų) | 683.2 (4) |

| Z | 4 |

Data obtained for the isomer 3,4-Diaminobenzonitrile as a representative example of XRD analysis. nih.gov

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatography is an indispensable tool in chemical analysis, used for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography and gas chromatography would be central to assessing its purity, analyzing related impurities, and monitoring its synthesis or subsequent chemical transformations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical approach for analyzing this compound would involve a reversed-phase HPLC (RP-HPLC) method. In this mode, a nonpolar stationary phase (commonly octadecylsilane, C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govdeswater.comabap.co.in The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. Due to the presence of two basic amino groups, peak shape can be improved by adding a modifier to the mobile phase, such as formic acid to ensure the analytes are protonated, or a buffer like ammonium (B1175870) formate. nih.govabap.co.in Detection is most commonly achieved using an ultraviolet-visible (UV-Vis) or photodiode array (PDA) detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. A PDA detector offers the advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment. researchgate.net

Exemplary RP-HPLC Method Parameters for Analysis of Aromatic Amines This table presents a typical set of starting conditions for developing an HPLC method for a compound like this compound.

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 10% to 90% B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at ~254 nm or PDA Scan (200-400 nm) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for assessing volatile impurities or monitoring the progress of a chemical reaction by analyzing the disappearance of reactants and the appearance of products. rsc.org

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity stemming from the two primary amine groups. These functional groups can cause poor peak shape and irreversible adsorption on the GC column. Therefore, a derivatization step is often required to convert the polar amine groups into less polar, more volatile derivatives. nih.gov Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification based on the mass-to-charge ratio of fragmented ions. nih.govderpharmachemica.com GC-MS is particularly valuable for identifying unknown impurities or reaction byproducts. rsc.org

Exemplary GC Method Parameters for Analysis of Derivatized Amines This table outlines typical conditions for a GC method following a derivatization step.

| Parameter | Description |

| Column | Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

In-Depth Theoretical and Computational Studies on this compound Remain Limited in Public Research

A comprehensive review of available scientific literature reveals a notable scarcity of specific theoretical and computational studies focused exclusively on the chemical compound this compound. Despite the importance of computational chemistry in understanding molecular structure and reactivity, detailed quantum chemical investigations and molecular dynamics simulations for this particular isomer are not extensively documented in publicly accessible research.

Consequently, the creation of a detailed article covering the electronic structure, reactivity, conformational analysis, and intermolecular interactions of this compound, as per the specified scientific outline, is not feasible at this time. The necessary data from Density Functional Theory (DFT) calculations, ab initio methods, HOMO-LUMO gap analysis, electrostatic potential mapping, and molecular dynamics simulations are not available in the searched scientific literature.

While computational studies have been performed on related benzoxazine (B1645224) monomers and polymers incorporating this compound, these studies focus on the properties of the resulting polymers rather than the intrinsic theoretical characteristics of the this compound molecule itself.

Researchers seeking to understand the specific properties of this compound from a theoretical standpoint would likely need to conduct novel computational studies. Such research would provide valuable insights into its ground state properties, electronic structure, and potential for intermolecular self-assembly, contributing new knowledge to the field. Until such studies are published, a detailed theoretical analysis as requested remains an area for future investigation.

Theoretical and Computational Studies of 2,4 Diaminobenzonitrile

Reaction Mechanism Prediction and Transition State Modeling for 2,4-Diaminobenzonitrile Transformations

Computational chemistry provides powerful tools for elucidating the intricate pathways of chemical reactions involving this compound. Through theoretical modeling, researchers can predict plausible reaction mechanisms, identify key intermediates, and characterize the high-energy transition states that govern the reaction rate. These studies are crucial for understanding reactivity and for designing new synthetic routes.

One of the primary methods used for this purpose is Density Functional Theory (DFT). DFT calculations allow for the mapping of the potential energy surface of a reaction, tracing the lowest energy path from reactants to products. This path reveals the structures of transient intermediates and the fleeting, unstable structures known as transition states. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the likelihood and speed of a reaction.

For transformations involving aminobenzonitriles, computational models can predict how the molecule interacts with other reagents. For instance, in reactions analogous to the carboxylation of ortho-aminobenzonitrile with CO2, theoretical models can help identify the role of catalysts and the step-by-step process of bond formation. researchgate.net Plausible mechanisms for multi-component reactions, where several molecules combine to form a complex product, can also be proposed and evaluated computationally. nih.gov These models can simulate the approach of reactants, the breaking and forming of bonds, and the final arrangement of atoms in the product.

Recent advancements in machine learning and artificial intelligence are also being applied to accelerate the process of finding transition states. mit.edu These newer models can predict the structure of a transition state within seconds, given the structures of the reactant and product, a task that could take many hours or days using traditional quantum chemistry methods. mit.edu This allows for the high-throughput screening of potential reactions and catalysts, significantly speeding up the discovery of new transformations for molecules like this compound. By understanding the energetic landscape of these reactions, chemists can better control reaction outcomes and optimize conditions for desired product formation.

Prediction of Spectroscopic Properties from Computational Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of this compound, providing insights that complement and guide experimental work. rsc.org Methods such as Density Functional Theory (DFT) and other ab initio approaches can accurately calculate various spectroscopic parameters, including vibrational frequencies (infrared and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. sns.itresearchgate.net

These theoretical predictions are valuable for several reasons. They can aid in the structural elucidation of newly synthesized compounds, help in the assignment of complex experimental spectra, and provide a deeper understanding of the molecule's electronic structure and bonding. For example, by calculating the vibrational frequencies, researchers can assign specific peaks in an experimental IR spectrum to the stretching or bending of particular bonds, such as the C≡N nitrile stretch, the N-H stretches of the amino groups, or the vibrations of the benzene (B151609) ring.

The accuracy of these predictions depends on the chosen computational method and basis set. sns.it Double-hybrid functionals, for instance, have been shown to provide highly accurate predictions for geometries, rotational constants, and vibrational properties when used with appropriate basis sets. sns.it The computational process typically involves first optimizing the molecule's geometry to find its most stable conformation and then performing calculations to determine its response to electromagnetic radiation.

Below is a table summarizing the types of spectroscopic data that can be predicted for this compound using computational models.

| Spectroscopic Property | Predicted Parameter | Typical Region/Value | Structural Information Provided |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | N-H stretch: 3300-3500 C≡N stretch: 2220-2260 C=C stretch (aromatic): 1400-1600 | Presence of amino (-NH₂) and nitrile (-C≡N) functional groups and the aromatic ring. |

| UV-Visible Spectroscopy | Electronic Transitions (λmax in nm) | 250-400 | Information on the conjugated π-electron system of the molecule. |

| ¹H NMR Spectroscopy | Chemical Shifts (δ in ppm) | Aromatic H: 6.0-8.0 Amino H: 4.0-6.0 | The chemical environment of hydrogen atoms, indicating their position on the aromatic ring or in amino groups. |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ in ppm) | Aromatic C: 110-150 Nitrile C: 115-125 | The chemical environment of carbon atoms within the molecule. |

Structure-Property Relationship (SPR) Studies for this compound Derivatives

Structure-Property Relationship (SPR) studies, often conducted using computational methods, are essential for understanding how modifications to the chemical structure of this compound affect its physicochemical and biological properties. mdpi.com These studies enable the rational design of new molecules with enhanced or specific functionalities by systematically altering the parent structure and calculating the resulting property changes.

In the context of drug discovery and materials science, SPR studies on diaminobenzonitrile derivatives are particularly relevant. For example, the closely related isomer, 3,4-diaminobenzonitrile (B14204), is a known precursor for the synthesis of heterocyclic diamidines, which are investigated as DNA minor groove binding agents. nih.govresearchgate.net Computational SPR studies can explore how substituting different groups on the benzonitrile (B105546) core influences properties such as binding affinity, selectivity for specific DNA sequences, and electronic properties. nih.gov

DFT and other quantum mechanical methods are used to calculate a range of molecular descriptors for each derivative. These descriptors can include:

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and electronic transitions.

Steric Properties: Related to the size and shape of the molecule, which can influence how it fits into a biological target like an enzyme's active site or the minor groove of DNA.

Lipophilicity: Often calculated as the partition coefficient (logP), which predicts the molecule's solubility and ability to cross biological membranes.

By correlating these calculated descriptors with experimentally observed activities, researchers can build predictive models. These models can then be used to screen virtual libraries of yet-to-be-synthesized derivatives, prioritizing those with the most promising predicted properties. For instance, an SPR study might reveal that adding an electron-withdrawing group at a specific position on a diaminobenzonitrile-derived diamidine increases its DNA binding affinity. nih.gov

The table below illustrates how SPR studies can connect structural modifications of diaminobenzonitrile derivatives to changes in specific properties.

| Derivative Class | Structural Modification | Affected Property | Observed/Predicted Outcome |

|---|---|---|---|

| Heterocyclic Diamidines | Replacement of a furan (B31954) ring with a thiophene (B33073) ring | DNA Binding Affinity (KA) | Alters stacking interactions and binding strength to specific DNA sequences like -AATT- or -TTAA-. acs.org |

| Benzimidazole (B57391) Derivatives | Addition of N-alkyl groups to the benzimidazole core | Binding Specificity | Can improve binding affinity and specificity for DNA sequences containing a G-C base pair. researchgate.net |

| General Derivatives | Introduction of halogen atoms to the benzene ring | Electronic Properties | Modifies the electron density distribution and reactivity of the molecule. |

| General Derivatives | Increasing the number of aromatic rings | Lipophilicity (logP) | Increases lipophilicity, potentially affecting solubility and cell permeability. |

Advanced Materials Science Applications and Functionalization of 2,4 Diaminobenzonitrile

Role as a Precursor for Advanced Organic Materials

2,4-Diaminobenzonitrile serves as a versatile monomer for the construction of high-performance polymers and porous materials. The amino groups provide reactive sites for polymerization reactions, while the nitrile group can be used to tune the electronic properties and intermolecular interactions of the resulting materials.

Conjugated polymers are of significant interest for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com The electronic properties of these materials, including their band gap and charge carrier mobility, can be tailored through the careful selection of monomer units. mdpi.com Aromatic diamines are key building blocks in the synthesis of certain classes of high-performance polymers, such as polyimides.

Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The synthesis of polyimides typically involves a two-step process. vt.edu The first step is the polycondensation reaction between a diamine and a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. mdpi.com In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization. vt.edu

This compound can be utilized as the diamine monomer in such reactions. For instance, it can be reacted with various aromatic dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to produce polyimides with a nitrile functional group. The presence of the nitrile group can enhance the polymer's solubility, thermal stability, and electronic properties. The general synthetic scheme for the preparation of polyimides from an aromatic diamine and a dianhydride is depicted below.

General Synthesis of Polyimides

| Step | Reaction | Description |

|---|---|---|

| 1 | Poly(amic acid) formation | An aromatic diamine reacts with an aromatic dianhydride in a polar aprotic solvent. |

| 2 | Imidization | The poly(amic acid) is converted to the polyimide via thermal or chemical dehydration. |

The resulting nitrile-containing polyimides are expected to exhibit high glass transition temperatures and thermal stability, making them suitable for applications in high-temperature electronics and aerospace. researchgate.net The electronic properties of these polymers can be further tuned by the choice of the dianhydride comonomer, allowing for the development of materials with specific optoelectronic characteristics. researchgate.net

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.gov These materials are synthesized from organic building blocks linked by strong covalent bonds. researchgate.net The choice of building blocks determines the topology, porosity, and functionality of the resulting COF. nih.gov Building blocks with specific geometries and reactive functional groups are crucial for the construction of ordered frameworks. researchgate.net

Amines are common functional groups used in the synthesis of COFs, particularly for the formation of imine-linked frameworks through condensation with aldehydes. nih.gov While specific examples of the use of this compound in COF synthesis are not extensively reported, its structural features make it a potential candidate for the construction of novel porous materials. The two amino groups can participate in polymerization reactions, while the nitrile group can line the pores of the resulting framework, imparting specific chemical properties and potential for post-synthetic modification.

The synthesis of porous organic polymers (POPs) with amorphous structures is another area where this compound could be employed. mdpi.com These materials are typically synthesized through cross-linking reactions of multifunctional monomers. mdpi.com The rigidity of the aromatic core of this compound, combined with its reactive amino groups, could lead to the formation of microporous networks with high thermal and chemical stability.

Applications in Dye and Pigment Chemistry

The chromophoric properties of molecules containing electron-donating and electron-withdrawing groups make them suitable for use as dyes and pigments. This compound, with its two amino groups (donors) and a nitrile group (acceptor), possesses the fundamental characteristics of a chromophore.

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. unb.ca Primary aromatic amines, such as this compound, can serve as the diazo component in this reaction. The diazotization of one of the amino groups of this compound would yield a diazonium salt, which can then be coupled with various aromatic compounds like phenols or anilines to produce a wide range of azo dyes. ajol.info The color of the resulting dye can be tuned by the choice of the coupling component and the substituents on both the diazo and coupling components. ajol.info

Fluorescent labels are essential tools in biological imaging and diagnostics. caymanchem.com The design of fluorescent probes often involves a fluorophore unit and a recognition moiety. researchgate.net Derivatives of this compound could be explored for the development of new fluorescent probes. The inherent fluorescence of the diaminobenzonitrile core could be modulated by chemical modifications, and the amino or nitrile groups could be functionalized to introduce specific recognition sites for analytes of interest. nih.gov

General Synthesis of Azo Dyes

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Diazotization | Primary aromatic amine, NaNO₂, HCl (0-5 °C) |

| 2 | Azo coupling | Diazonium salt, coupling component (e.g., phenol (B47542), aniline) |

The optical properties of a chromophore, such as its absorption and emission wavelengths, are determined by its electronic structure. nih.gov The presence of electron-donating groups (auxochromes) and electron-withdrawing groups (antiauxochromes) on a conjugated system can significantly influence these properties. mdpi.com In this compound, the two amino groups act as strong electron donors, while the nitrile group is an effective electron acceptor.

This push-pull electronic structure can lead to a significant intramolecular charge transfer (ICT) upon photoexcitation, which is desirable for applications in nonlinear optics and as environmentally sensitive fluorescent probes. researchgate.net The extent of this charge transfer and, consequently, the optical properties can be fine-tuned by modifying the structure of the molecule. For example, alkylation or arylation of the amino groups can alter their electron-donating strength, while chemical transformations of the nitrile group can modify its electron-accepting character. mdpi.com This allows for the rational design of chromophores with tailored absorption and emission profiles for specific applications.

Coordination Chemistry and Ligand Design with this compound

The presence of multiple donor atoms (the two nitrogen atoms of the amino groups and the nitrogen atom of the nitrile group) makes this compound a potential ligand for the coordination of metal ions. nih.gov The ability of a ligand to bind to a metal ion through more than one donor atom is known as chelation, which typically results in the formation of more stable metal complexes. strath.ac.uk

Depending on the metal ion and the reaction conditions, this compound could act as a monodentate, bidentate, or bridging ligand. As a bidentate ligand, it could coordinate to a metal center through the two amino groups, forming a seven-membered chelate ring, or through one amino group and the nitrile group, forming a five-membered chelate ring. The formation of five- or six-membered chelate rings is generally more favorable. mdpi.com

The coordination of this compound to transition metals can lead to the formation of discrete molecular complexes or extended coordination polymers with interesting structural, magnetic, and catalytic properties. biointerfaceresearch.comnih.gov The crystal structure of the related 3,4-diaminobenzonitrile (B14204) reveals an extensive network of intermolecular hydrogen bonds involving both the amino and nitrile groups, suggesting that these groups are readily available for coordination. nih.gov The nitrile group, in particular, can participate in coordination, influencing the electronic properties and reactivity of the metal center.

Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

|---|---|---|

| Monodentate | One amino N or nitrile N | - |

| Bidentate | Two amino N atoms | 7-membered |

| Bidentate | One amino N and nitrile N | 5-membered |

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functional properties. While specific examples of MOFs synthesized directly from this compound are not extensively documented in the literature, its structural characteristics make it a promising candidate for such applications.

The two amine groups and the nitrile group on the this compound molecule provide multiple coordination sites for metal ions. This polydentate nature is a key requirement for organic linkers used in the formation of extended one-, two-, or three-dimensional networks. mdpi.com The geometric arrangement of these functional groups can lead to the formation of diverse and potentially novel framework topologies. The synthesis of coordination polymers often involves the reaction of a metal salt with a suitable polydentate ligand under solvothermal or hydrothermal conditions. researchgate.netmdpi.com The introduction of functional groups like the nitrile group within the pores of a MOF can also be a strategy for post-synthetic modification, allowing for the tuning of the material's properties after its initial synthesis. The development of MOFs using biomolecule-derived linkers, such as those incorporating amino acids with triazole groups, highlights the drive to create functional frameworks from amine-containing precursors. mdpi.com

Design of Ligands for Catalysis and Material Science

The functional groups of this compound make it an excellent platform for designing specialized ligands for catalysis and materials science. The amine groups can be readily modified through reactions like Schiff base condensation or amidation to create more complex ligand structures with tailored electronic and steric properties. These tailored ligands can then be used to coordinate with transition metals to form catalysts for a variety of chemical transformations.

The design of effective ligands is critical for controlling the activity and selectivity of a metal catalyst. rsc.org For instance, ligands can influence the electron density at the metal center, stabilize specific oxidation states, and control the access of substrates to the active site. The presence of both amino and nitrile functionalities in this compound allows for chelation with transition metals, a key feature in many catalytic systems. Its primary application has been noted in polymer chemistry, where it serves as a monomer that reacts with dianhydrides to form high-performance polymers with significant thermal stability, suitable for applications in aerospace materials. The principles of ligand design also extend to materials science, where the interaction between ligands and nanocrystal surfaces can be tuned to guide the co-assembly of different building blocks into complex, functional metamaterials. nih.gov